Product packaging for Aeschna antibacterial peptide(Cat. No.:CAS No. 144855-46-9)

Aeschna antibacterial peptide

Cat. No.: B1177854
CAS No.: 144855-46-9
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Description

Aeschna antibacterial peptide is a 38-residue inducible antimicrobial peptide (AMP) isolated from the hemolymph of dragonfly larvae ( Aeschna cyanea ) . It is a member of the insect defensin family, which is characterized by a beta-sheet structure stabilized by three conserved intramolecular disulfide bridges (Cys4-Cys26, Cys11-Cys34, Cys15-Cys36) . This peptide exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and also shows efficacy against some Gram-negative strains . Its amino acid sequence is GFGCPLDQMQCHRHCQTITGRSGGYCSGPLKLTCTCYR . As a defensin, its primary mechanism of action is believed to involve interaction with and disruption of the microbial membrane . Its discovery in the ancient insect order Odonata provides valuable insights into the evolution of innate immune responses . This peptide is a valuable tool for researching novel AMPs to combat antibiotic-resistant bacteria . It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

144855-46-9

Molecular Formula

C9H8F3NO4S

Origin of Product

United States

Discovery, Isolation, and Characterization of Aeschna Antibacterial Peptide

Historical Context of its Identification

The Aeschna antibacterial peptide, also known as Aeschna defensin (B1577277), was first identified in the aquatic larvae of the dragonfly Aeschna cyanea. Its discovery was part of broader research into the innate immune systems of insects, which are known to produce a variety of antimicrobial peptides (AMPs) in response to infection. A pivotal 1992 study by Bulet et al. reported the isolation of this novel insect defensin, demonstrating that it was a key mediator of the inducible antibacterial activity observed in the dragonfly's hemolymph. medchemexpress.com This peptide was found to be potent, particularly against Gram-positive bacteria. medchemexpress.com

Methodologies for Isolation and Purification

The isolation and purification of antimicrobial peptides from biological sources like insect hemolymph is a multi-step process designed to separate the target peptide from a complex mixture of other proteins and molecules. researchgate.netresearchgate.net While the precise, detailed protocol for the original isolation of Aeschna defensin involved specific steps, the general methodologies are well-established in the field of peptide biochemistry. researchgate.netnih.gov

The initial step in isolating peptides from insect hemolymph typically involves an extraction process designed to separate the peptides from larger proteins and cellular debris. unl.pt A common and effective method is the use of an acidic/methanolic solution. unl.pt For instance, hemolymph can be diluted in a mixture of methanol, glacial acetic acid, and water (e.g., in a 90:1:9 ratio). unl.pt This solvent mixture precipitates larger proteins, which can then be removed by centrifugation. unl.pt The resulting supernatant, which contains the smaller peptides including the this compound, is collected for further purification. unl.ptarchivesofmedicalscience.com This crude extract is often freeze-dried (lyophilized) to concentrate the peptides before chromatographic steps. unl.pt

Following initial extraction, chromatographic techniques are employed for the purification of the target peptide. researchgate.netnih.gov This is a critical phase that separates peptides based on their physicochemical properties such as size, charge, and hydrophobicity. nih.govnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for purifying peptides. nih.govnih.govresearchgate.net The crude peptide extract is loaded onto a column (commonly a C18 column) and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Peptides are separated based on their hydrophobicity, and fractions are collected. researchgate.net

Cation Exchange Chromatography: Given that many defensins are cationic (positively charged), this method can be a highly effective purification step. mdpi.com In this technique, the peptide mixture is passed through a column with a negatively charged stationary phase. Cationic peptides like Aeschna defensin bind to the column, while neutral and anionic molecules pass through. The bound peptides are then eluted by increasing the salt concentration or pH of the buffer.

Gel Filtration Chromatography: This method, also known as size-exclusion chromatography, separates molecules based on their size. nih.govunl.pt It can be used as an initial purification step to separate the low molecular weight peptide fraction from larger proteins before proceeding to higher-resolution techniques like RP-HPLC. unl.pt

Often, a combination of these chromatographic methods is used sequentially to achieve a high degree of purity. nih.govnih.gov

After the final purification step, the homogeneity of the isolated peptide is assessed to ensure that a single molecular species has been obtained. Several analytical techniques are used for this purpose:

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method is used to visualize the purified product and estimate its molecular mass. unl.pt A pure sample should yield a single band on the gel. unl.pt

Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) provide a precise determination of the molecular mass of the peptide. researchgate.net A single peak corresponding to the expected molecular weight of the this compound (approximately 4173.76 Da) would confirm its purity. medchemexpress.com

Amino Acid Analysis: This involves hydrolyzing the peptide into its constituent amino acids and quantifying them. unl.pt The resulting amino acid composition can be compared with the composition derived from the determined sequence to further confirm purity and identity. unl.pt

Structural Elucidation and Classification within Defensins

Structural analysis revealed that the this compound belongs to the defensin family of antimicrobial peptides. medchemexpress.com Insect defensins are a well-characterized group of small, cationic, cysteine-rich peptides that are a crucial component of the innate immune response in many arthropods. mdpi.comnih.gov

A defining feature of insect defensins is the cysteine-stabilized α-helix/β-sheet (CSαβ) motif. mdpi.comnih.gov This structure consists of an α-helical domain and two anti-parallel β-strands, all stabilized by intramolecular disulfide bonds. nih.gov The Aeschna peptide contains six conserved cysteine residues that form three such disulfide bridges, which are essential for its stable three-dimensional structure and biological activity. mdpi.comnih.gov This specific structural fold is characteristic of the largest group of invertebrate defensins. mdpi.com

The determination of the primary structure, or the linear sequence of amino acids, is fundamental to characterizing any peptide. The amino acid sequence of the this compound was determined following its purification.

Table 1: Primary Amino Acid Sequence of this compound
PropertyDetails
SequenceVal-Thr-Cys-Glu-Leu-Leu-Met-Phe-Gly-Gly-Val-Val-Gly-Asp-Ser-Ala-Cys-Ala-Ala-Asn-Cys-Leu-Ser-Met-Gly-Lys-Ala-Gly-Gly-Ser-Cys-Asn-Gly-Gly-Leu-Cys-Asp-Cys-Arg-Lys
Number of Residues40
Molecular Weight4173.76 Da medchemexpress.com
Key FeaturesContains 6 Cysteine (Cys) residues characteristic of the defensin family. mdpi.comnih.gov

Secondary and Tertiary Structural Features (e.g., Cysteine-Stabilized Alpha-Beta (CSαβ) Motif)

The this compound exhibits a well-defined three-dimensional structure, characterized by the Cysteine-Stabilized Alpha-Beta (CSαβ) motif. This structural fold is a common feature among defensin peptides found across various organisms, including insects, plants, and fungi. frontiersin.org The CSαβ motif consists of an α-helix and an antiparallel β-sheet, which are tightly packed together and stabilized by a network of disulfide bonds. frontiersin.org

Specifically, the structure is composed of:

An N-terminal loop

A central α-helix

A C-terminal antiparallel β-sheet

This compact, globular structure is essential for the peptide's stability and biological activity. nih.gov The arrangement of these secondary structural elements is highly conserved among insect defensins, suggesting a strong evolutionary pressure to maintain this particular fold for effective antimicrobial function. nih.govmdpi.com The stability conferred by the CSαβ motif makes these peptides robust and resistant to degradation by proteases and high temperatures. frontiersin.org

Table 1: Key Structural Features of the CSαβ Motif in Insect Defensins

Structural ElementDescriptionRole
N-terminal Loop A flexible region at the beginning of the peptide chain.The third disulfide bond connects the N-terminal loop with a β-sheet. frontiersin.org
α-helix A helical segment of the peptide backbone.Two disulfide bonds link the α-helix to the C-terminal β-sheet. frontiersin.org
Antiparallel β-sheet Two or more beta-strands connected laterally by hydrogen bonds, running in opposite directions.Forms the core of the motif along with the α-helix and is stabilized by disulfide bridges. nih.gov

Disulfide Bond Configuration

A defining characteristic of the this compound and other insect defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. frontiersin.org These covalent linkages are crucial for maintaining the peptide's tertiary structure and, consequently, its biological activity. nih.gov

The disulfide bridge pattern in insect defensins is highly conserved. nih.gov If the six cysteine residues are numbered sequentially from the N-terminus (Cys1 to Cys6), the connectivity is as follows:

Cys1 - Cys4

Cys2 - Cys5

Cys3 - Cys6

Two of these disulfide bonds are responsible for linking the α-helix and the C-terminal β-sheet, while the third connects the N-terminal loop to the second β-strand. frontiersin.orgmdpi.com This specific arrangement of disulfide bridges is what stabilizes the CSαβ motif, creating a rigid and stable molecular scaffold. nih.govmdpi.com Studies on other insect defensins have demonstrated that the loss of even a single disulfide bond can lead to a significant reduction or complete loss of antibacterial activity, highlighting their importance. nih.gov

Table 2: Disulfide Connectivity in Insect Defensins

Cysteine Residue 1Cysteine Residue 2Structural Linkage
Cys1Cys4Connects the N-terminal region to the β-sheet.
Cys2Cys5Links the α-helix to the β-sheet.
Cys3Cys6Also links the α-helix to the β-sheet.

Computational Prediction of Three-Dimensional Structures (e.g., using Swiss-Model server)

While the precise three-dimensional structure of the this compound would ideally be determined by experimental methods such as NMR spectroscopy or X-ray crystallography, computational modeling provides a powerful alternative for predicting its structure. Homology modeling is a particularly effective in silico approach for peptides like insect defensins, where numerous structures of related peptides are already known.

The SWISS-MODEL server is a widely used tool for protein structure homology modeling. mdpi.commdpi.com This server can be utilized to generate a 3D model of the this compound based on its amino acid sequence. The process involves:

Identifying one or more known protein structures (templates) that have a high sequence similarity to the target sequence (the Aeschna peptide).

Aligning the target sequence with the template(s).

Building a 3D model of the target peptide based on the atomic coordinates of the template structure.

Evaluating and refining the model to ensure its quality.

Given the high degree of structural conservation within the insect defensin family, it is highly probable that a reliable 3D model of the this compound can be generated using this method. mdpi.commdpi.com Such models are invaluable for visualizing the peptide's structure, understanding structure-function relationships, and guiding further research, such as site-directed mutagenesis studies to probe the roles of specific amino acid residues.

Antimicrobial Spectrum and Efficacy of Aeschna Antibacterial Peptide

Evaluation against Gram-Positive Bacteria

Aeschna antibacterial peptide demonstrates potent activity against several Gram-positive bacteria. This efficacy is a hallmark of many insect defensins, which are key components of the innate immune system in insects.

Specific Pathogen Susceptibility Studies

Research has shown that the this compound is effective against various Gram-positive pathogens. Studies have highlighted its activity against species such as Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis. The mechanism of action is believed to involve the disruption of the bacterial cell membrane, a common trait among defensins. These peptides can form voltage-dependent channels in the cytoplasmic membrane of bacteria like M. luteus, leading to cell death.

Table 1: Susceptibility of Gram-Positive Bacteria to this compound

Bacterial Species Susceptibility
Micrococcus luteus Susceptible
Staphylococcus aureus Susceptible
Bacillus subtilis Susceptible

Comparative Activity with Other AMPs

When compared to other insect defensins, the this compound shows a similar pattern of potent activity against Gram-positive bacteria. Insect defensins as a class are recognized for their effectiveness against this group of bacteria. While specific comparative studies detailing the precise minimal inhibitory concentrations (MICs) of Aeschna defensin (B1577277) against a range of other AMPs are not extensively documented in publicly available literature, the general consensus places it among the effective anti-Gram-positive insect defensins.

Evaluation against Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more limited compared to its effect on Gram-positive strains. This is a common characteristic of many insect defensins, which often show reduced efficacy against bacteria with an outer membrane.

Specific Pathogen Susceptibility Studies

Table 2: Susceptibility of Gram-Negative Bacteria to this compound

Bacterial Species Susceptibility
Escherichia coli Limited Activity Reported
Pseudomonas aeruginosa Data Not Available

Comparative Activity with Other AMPs

In comparison to broad-spectrum AMPs that are highly effective against both Gram-positive and Gram-negative bacteria, the this compound appears to have a more specialized role. While some insect defensins have demonstrated activity against Gram-negative bacteria, they are generally less potent than against Gram-positive species. Further research is needed to quantitatively compare the efficacy of Aeschna defensin with other AMPs against a standardized panel of Gram-negative bacteria.

Activity against Other Microorganisms (e.g., Fungi, Viruses, Parasites)

The spectrum of activity for this compound may extend beyond bacteria. Insect defensins, in general, have been reported to exhibit activity against other types of microorganisms, including fungi and parasites.

Some insect defensins have shown antifungal properties. nih.gov However, specific studies detailing the antifungal activity of the Aeschna peptide are limited.

The potential antiviral and antiparasitic activities of this compound are areas that require further investigation. There is evidence that some insect defensins can have an impact on parasites. For instance, defensins from other insects have been shown to have a toxic effect on the oocysts of Plasmodium gallinaceum, a malaria parasite in birds. asm.org This suggests that Aeschna defensin could potentially have similar properties, but dedicated studies are needed to confirm this.

Efficacy against Multi-Drug Resistant (MDR) Strains

There is currently a lack of specific research data on the efficacy of this compound against a broad range of multi-drug resistant bacterial strains. While its general activity against Gram-positive bacteria is noted, its performance against specific MDR pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), or multi-drug resistant Gram-negative bacteria has not been detailed in available studies.

Anti-Biofilm Activity and Biofilm Inhibition Mechanisms

Detailed investigations into the anti-biofilm properties of this compound are not present in the available scientific literature. Consequently, a scientifically accurate account of its mechanisms for inhibiting or eradicating bacterial biofilms cannot be provided.

Inhibition of Biofilm Formation

No specific studies were found that detail the ability of this compound to inhibit the initial stages of biofilm formation by clinically relevant bacteria.

Disruption of Mature Biofilms

There is no available research on the efficacy of this compound in disrupting established, mature bacterial biofilms.

Impact on Biofilm Metabolic Activity and Viability

Specific data on how this compound affects the metabolic activity and viability of bacteria within a biofilm are not available in the current scientific literature.

Mechanisms of Antimicrobial Action of Aeschna Antibacterial Peptide

Membrane-Mediated Mechanisms

A primary and widely accepted mechanism of action for antimicrobial peptides (AMPs) like the Aeschna peptide is the permeabilization and disruption of the bacterial cell membrane. mdpi.comnih.gov This process is initiated by a series of electrochemical and physical interactions that compromise the membrane's structural integrity.

The initial step in the antimicrobial action of the Aeschna peptide is its attraction to the bacterial cell surface, which is driven predominantly by electrostatic forces. mdpi.comfrontiersin.orgnih.govmdpi.com As a cationic peptide, it possesses a net positive charge, which facilitates a strong electrostatic interaction with the negatively charged components of bacterial membranes. nih.govfrontiersin.orgnih.govnih.gov The outer surfaces of Gram-positive and Gram-negative bacteria are rich in anionic molecules. The cytoplasmic membranes of these bacteria contain a high proportion of negatively charged phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin. mdpi.comnih.gov This charge disparity creates a strong electrostatic attraction that draws the positively charged Aeschna peptide towards the bacterial surface. nih.gov This initial binding is a crucial prerequisite for the subsequent disruptive actions on the membrane. frontiersin.org Following the initial electrostatic contact, hydrophobic interactions between the peptide's nonpolar domains and the membrane's lipid components further stabilize the association. mdpi.comfrontiersin.orgmdpi.com

Following adherence to the bacterial surface, the Aeschna antibacterial peptide induces permeabilization of the cell membrane, a critical step that leads to cell death. mdpi.comnih.gov This disruption of the fundamental barrier function of the membrane is considered a general mechanism for AMPs and is less likely to be compromised by the development of antimicrobial resistance. nih.gov The binding of the peptide to the lipid bilayer, driven by both electrostatic and hydrophobic interactions, leads to structural instability. mdpi.com This destabilization results in the formation of transient pores or defects in the membrane, compromising its integrity. nih.govmdpi.com Consequently, the cell's internal environment is exposed, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis. mdpi.comnih.gov Studies on various AMPs have confirmed their ability to permeabilize bacterial membranes, an effect that can be observed shortly after the peptide is introduced to the bacterial cells. nih.gov

Several models have been proposed to describe the precise mechanism by which antimicrobial peptides, including presumably the Aeschna peptide, disrupt the membrane structure to form pores. The primary models are the barrel-stave, toroidal pore, and carpet models. mdpi.comresearchgate.net

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the membrane, arranging in a barrel-like structure around a central aqueous channel. mdpi.com The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward to form the lining of the pore. mdpi.comelifesciences.org This creates a stable, transmembrane channel. Alamethicin is an example of a peptide thought to form pores via this mechanism. mdpi.com

Toroidal Pore Model: This is one of the most well-characterized mechanisms for AMPs. mdpi.com In the toroidal model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the polar head groups of the lipid molecules. mdpi.comnih.gov This action causes significant disruption and positive curvature strain on the membrane. mdpi.com Unlike the barrel-stave model, the lipid headgroups are an integral part of the pore lining. Peptides such as melittin (B549807) have been shown to form toroidal pores. mdpi.com A variation of this is the disordered toroidal pore model, where the peptide-lined pore is less organized and more dynamic. mdpi.commdpi.com

Carpet Model: In this mechanism, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer parallel to the lipid bilayer. mdpi.commdpi.com Once a threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane's curvature and leading to the formation of transient holes or the complete dissolution of the membrane into micelles. mdpi.comresearchgate.net

ModelPeptide OrientationPore Lining CompositionMembrane Disruption LevelExample Peptide
Barrel-StavePerpendicular to membraneHydrophilic faces of peptidesForms discrete, stable poresAlamethicin
ToroidalPerpendicular, associated with lipid head groupsPeptides and lipid head groupsCauses significant membrane curvature and disruptionMelittin
CarpetParallel to membrane surfaceN/A (micellization)Detergent-like, leads to micellizationSAAP-148 (proposed)

The efficacy of the this compound is also linked to its ability to interact with specific macromolecules present on the bacterial cell envelope.

In Gram-negative bacteria , the outer membrane is characterized by the presence of lipopolysaccharide (LPS). nih.gov Cationic AMPs can bind with high affinity to the negatively charged LPS, which acts as a major barrier against many antibiotics. nih.govnih.govnih.gov This interaction can neutralize the inflammatory activity of LPS and is also believed to disrupt the outer membrane, a process sometimes referred to as a "self-promoted uptake" mechanism, allowing the peptide to gain access to the inner cytoplasmic membrane. mdpi.comnih.gov

In Gram-positive bacteria , the cell wall is rich in lipoteichoic acid (LTA), another anionic polymer. nih.govplos.org Similar to LPS, LTA is a key target for cationic peptides. The binding of peptides to LTA can inhibit the proinflammatory effects of LTA and is a crucial step in allowing the peptide to reach and disrupt the underlying cytoplasmic membrane. nih.govnih.gov Studies with various synthetic peptides have demonstrated their capacity to bind to purified LTA, which can inhibit the peptide's antimicrobial activity in a dose-dependent manner, confirming a direct interaction. nih.govnih.gov

Intracellular Targets and Non-Membrane-Mediated Mechanisms

While membrane disruption is a primary mode of action, some antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and then act on various intracellular targets. mdpi.comnih.gov

Once inside the bacterial cell, peptides like the Aeschna peptide can interfere with fundamental cellular processes, including the synthesis of nucleic acids. nih.gov Some AMPs have been shown to bind to DNA and RNA, thereby inhibiting their synthesis and disrupting the flow of genetic information necessary for bacterial survival. nih.gov For instance, the peptide buforin II can pass through the cell membrane and accumulate intracellularly, where it binds to both DNA and RNA. Certain cathelicidins can also affect RNA and DNA synthesis. nih.gov Another class of molecules, peptide nucleic acids (PNAs), which are synthetic analogs of DNA, act as antisense agents by binding to bacterial mRNA or ribosomes to inhibit translation. nih.govresearchgate.netnih.gov This demonstrates that interference with nucleic acid function is a viable mechanism for antimicrobial peptides and related compounds.

Interference with Protein Synthesis and Enzyme Activity

Antimicrobial peptides can traverse the bacterial cell membrane and interfere with crucial intracellular processes, including protein synthesis and enzymatic functions. nih.govnih.govnih.gov Once inside the bacterial cytoplasm, these peptides can bind to components of the protein synthesis machinery.

One of the primary targets for some AMPs is the ribosome. By binding to ribosomal subunits, these peptides can inhibit the formation of the 70S initiation complex, obstruct the elongation phase of translation, or induce mistranslation, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis effectively halts bacterial growth and proliferation. nih.gov

Furthermore, AMPs can inhibit the activity of essential bacterial enzymes. liverpool.ac.uk This inhibition can occur through various mechanisms, including competitive or non-competitive binding to the enzyme's active site or allosteric sites, leading to a conformational change that renders the enzyme inactive. The targeted enzymes are often those critical for cellular integrity and metabolism. For instance, enzymes involved in DNA replication and repair can be targeted, leading to a cascade of events that result in cell death. mdpi.com

Table 1: Potential Enzymatic and Protein Synthesis Targets of Antimicrobial Peptides

Cellular Process Potential Target Outcome of Inhibition
Protein Synthesis Ribosomal subunits (30S, 50S)Inhibition of translation, production of truncated or incorrect proteins
DNA Replication DNA gyrase, DNA polymeraseHalting of DNA replication and cell division
Cell Wall Synthesis Transpeptidases, transglycosylasesWeakening of the peptidoglycan layer, leading to cell lysis
Metabolic Pathways Enzymes in glycolysis or TCA cycleDisruption of energy production

Disruption of Essential Metabolic Pathways

Beyond direct interaction with enzymes, antimicrobial peptides can disrupt essential metabolic pathways that are vital for bacterial survival. nih.govresearchgate.net By interfering with these interconnected biochemical reactions, AMPs can induce a state of metabolic collapse within the bacterial cell.

One key area of interference is the electron transport chain and energy production. Some AMPs can dissipate the transmembrane potential, which is crucial for ATP synthesis. This leads to a rapid depletion of the cell's energy reserves, affecting all energy-dependent processes. The disruption of metabolic pathways related to purine (B94841) and pyrimidine (B1678525) biosynthesis has also been noted as a mechanism for some peptides, which directly impacts DNA and RNA synthesis. nih.govresearchgate.netnih.gov

Moreover, AMPs can interfere with the biosynthesis of essential molecules such as amino acids and lipids. nih.govresearchgate.net For example, the inhibition of enzymes involved in fatty acid synthesis can compromise the integrity of the bacterial cell membrane from within. mdpi.com The disruption of these pathways not only deprives the bacterium of essential building blocks but can also lead to the accumulation of toxic metabolic intermediates.

Interaction with Intracellular Components

Once inside the bacterial cell, this compound and other AMPs can interact with a variety of intracellular components to exert their antimicrobial effects. nih.govnih.gov These interactions are often non-specific in terms of sequence recognition but are driven by the physicochemical properties of the peptide, such as its cationic and amphipathic nature.

A primary intracellular target for many AMPs is nucleic acids (DNA and RNA). nih.govnih.gov The positively charged residues of the peptide can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA and RNA. This binding can interfere with DNA replication and transcription, preventing the synthesis of essential proteins. nih.gov In some cases, the peptide can condense the bacterial chromosome, rendering it inaccessible to the cellular machinery.

In addition to nucleic acids, AMPs can interact with other intracellular molecules such as chaperone proteins. For instance, some peptides have been shown to bind to DnaK, a key bacterial chaperone involved in protein folding. mdpi.com This interaction can inhibit the proper folding of newly synthesized proteins and the refolding of stress-denatured proteins, leading to an accumulation of misfolded and aggregated proteins that are toxic to the cell.

Table 2: Summary of Intracellular Interactions of Antimicrobial Peptides

Intracellular Component Mechanism of Interaction Consequence for the Bacterium
DNA Electrostatic binding to the phosphate backboneInhibition of replication and transcription, chromosome condensation
RNA Binding to ribosomal RNA and messenger RNADisruption of protein synthesis
Chaperone Proteins (e.g., DnaK) Binding and inhibition of functionAccumulation of misfolded proteins, cellular stress
Metabolic Enzymes Direct inhibition of enzymatic activityDisruption of essential metabolic pathways

Bacterial Resistance Mechanisms to Aeschna Antibacterial Peptide

Evolution of Resistance in Microorganisms

The evolution of resistance to antimicrobial peptides is a natural process driven by selective pressure. Bacteria with genetic mutations that confer a survival advantage in the presence of an AMP will proliferate, leading to a resistant population. This co-evolutionary arms race between host-produced AMPs and pathogenic microorganisms has been ongoing for millions of years. For insect AMPs, this dynamic is shaped by the host's ecology and the specific pathogens it encounters. For instance, studies on Drosophila have shown that the evolution of its AMP repertoire is linked to the prevalence of specific bacteria in its environment.

While some researchers argue that AMPs, having retained their activity over long evolutionary timescales, are less prone to resistance development than conventional antibiotics, evidence suggests that bacteria can and do evolve resistance to AMPs. The rate and trajectory of this resistance evolution can vary depending on the specific peptide and bacterium. For example, studies have shown that Escherichia coli can develop resistance to AMPs, although often at a slower rate than to conventional antibiotics like ciprofloxacin (B1669076) and kanamycin. The physiological costs associated with resistance, such as reduced growth and motility, can also influence the persistence and spread of resistant strains.

Mechanisms Limiting Peptide-Cell Surface Interaction

A primary strategy for bacterial resistance to cationic AMPs like the Aeschna antibacterial peptide involves preventing the peptide from reaching its target on the bacterial cell membrane.

Bacteria can secrete proteases that degrade AMPs, rendering them inactive. This is a common defense mechanism observed against various AMPs. For instance, aureolysin produced by Staphylococcus aureus can inactivate the human cathelicidin (B612621) LL-37 by cleaving specific peptide bonds. While direct evidence for the enzymatic degradation of the this compound is not available, it is plausible that bacteria could evolve or possess proteases capable of targeting this defensin-like peptide. The susceptibility of an AMP to proteolytic degradation depends on its structure, with some engineered or naturally occurring peptides showing greater resistance.

Bacteria can also neutralize AMPs by sequestering them, preventing them from interacting with the cell membrane. This can be achieved through several mechanisms:

Binding to surface proteins: Surface-exposed proteins can bind to AMPs, effectively trapping them.

Secretion of trapping molecules: Bacteria can release molecules into the extracellular environment that bind to and inactivate AMPs.

Formation of biofilms: The extracellular matrix of biofilms, composed of polysaccharides, proteins, and eDNA, can act as a physical barrier, binding to AMPs and preventing their penetration to the embedded bacteria.

Outer membrane vesicles (OMVs): Gram-negative bacteria can release OMVs that act as decoys, sequestering AMPs before they can reach the bacterial cell surface.

Since the initial interaction between cationic AMPs and the bacterial surface is often electrostatic, modifications that alter the net surface charge of the bacterium can significantly reduce peptide binding and subsequent antimicrobial activity. Bacteria can achieve this through various modifications to their cell wall and membrane components:

Modification of Teichoic Acids: In Gram-positive bacteria, the D-alanylation of teichoic and lipoteichoic acids introduces positive charges, reducing the net negative charge of the cell wall and repelling cationic AMPs.

Modification of Lipopolysaccharide (LPS): Gram-negative bacteria can modify the lipid A portion of their LPS by adding positively charged moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification is a key mechanism of resistance to polymyxins, another class of cationic antimicrobial peptides.

Changes in Membrane Phospholipids (B1166683): Alterations in the composition of the cytoplasmic membrane, such as the lysinylation of phosphatidylglycerol to form lysyl-phosphatidylglycerol, can also introduce positive charges and increase resistance.

Alterations in Membrane Fluidity: Changes in the fatty acid composition of the membrane can affect its fluidity, which may in turn impact the ability of AMPs to insert into and disrupt the bilayer.

The following table summarizes key cell surface modifications involved in AMP resistance.

Bacterial Component Modification Effect on AMP Interaction Example Bacteria
Teichoic/Lipoteichoic AcidsD-alanylationReduces net negative charge, causing electrostatic repulsion of cationic AMPs.Staphylococcus aureus, Bacillus spp.
Lipopolysaccharide (LPS)Addition of L-Ara4N or phosphoethanolamine to lipid AReduces net negative charge of the outer membrane, hindering AMP binding.Pseudomonas aeruginosa, Salmonella spp.
Membrane PhospholipidsLysinylation of phosphatidylglycerolIncreases positive charge of the cytoplasmic membrane.Staphylococcus aureus
PeptidoglycanDeacetylation of N-acetylglucosamineCan confer resistance to lysozyme, a host defense enzyme that targets the cell wall.Streptococcus pneumoniae

Active Efflux Systems (e.g., ABC Transporters)

Bacteria can utilize efflux pumps to actively transport AMPs out of the cell, thereby reducing the intracellular concentration of the peptide to sub-lethal levels. These transport systems are a common mechanism of resistance to a wide range of antimicrobial compounds, including conventional antibiotics. Several families of efflux pumps have been implicated in AMP resistance, with ATP-binding cassette (ABC) transporters being a prominent example. For instance, some bacteria produce specific AMPs (bacteriocins) for competition and possess dedicated ABC transporters to provide self-immunity by exporting the peptide. It is conceivable that bacteria could adapt these or other multidrug efflux pumps to recognize and expel the this compound.

Cross-Resistance to Other AMPs and Conventional Antibiotics

A significant concern in the development of antimicrobial resistance is the potential for cross-resistance, where resistance to one antimicrobial agent confers resistance to others. The evolution of resistance to a therapeutic AMP could potentially lead to cross-resistance against endogenous host defense peptides, compromising the innate immune system. Studies have shown that resistance to the AMP colistin (B93849) can increase bacterial resistance to host AMPs and enhance virulence.

However, the patterns of cross-resistance can be complex and are not always predictable. Resistance to one AMP may not necessarily confer resistance to another, especially if they have different modes of action or target different cellular components. In some cases, the evolution of resistance to one antimicrobial can even lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. The likelihood of broad cross-resistance between AMPs and conventional antibiotics is generally considered to be low, as multidrug-resistant bacteria are often still susceptible to AMPs. Nevertheless, the potential for cross-resistance highlights the importance of careful consideration in the therapeutic application of AMPs.

Biosynthesis, Regulation, and Processing of Aeschna Antibacterial Peptide

Gene Expression and Inducible Production in Source Organism

The expression of the Aeschna cyanea defensin (B1577277) gene is not constitutive but is instead induced upon pathogenic challenge. Research has demonstrated that the injection of bacteria into the hemolymph of Aeschna cyanea larvae triggers the synthesis and secretion of this potent antibacterial peptide. This inducible nature is a hallmark of many antimicrobial peptides (AMPs) in insects, serving as an efficient defense mechanism that is activated only when needed, thus conserving energy and resources. The primary site of synthesis for most insect AMPs, including defensins, is the fat body, an organ analogous to the vertebrate liver, from which the peptides are then secreted into the hemolymph to circulate throughout the insect's body.

Signaling Pathways Involved in AMP Induction (e.g., Toll, Imd, JAK-STAT pathways in insects)

The induction of antimicrobial peptide gene expression in insects is primarily governed by two highly conserved signaling pathways: the Toll and the Immune deficiency (Imd) pathways. A third pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, is also involved in the insect immune response, although it is more commonly associated with antiviral defense and hematopoietic processes.

Given that the Aeschna cyanea defensin exhibits strong activity against Gram-positive bacteria, its induction is likely mediated by the Toll pathway . In the well-studied model organism Drosophila melanogaster, the Toll pathway is activated by the recognition of peptidoglycan from Gram-positive bacteria and fungal β-glucans. This recognition event initiates a signaling cascade that culminates in the activation of NF-κB-like transcription factors, which then translocate to the nucleus and bind to specific promoter elements of AMP genes, including defensins, to drive their transcription.

While direct experimental evidence in Aeschna cyanea is limited, the conservation of these immune signaling pathways across different insect orders strongly suggests that a similar mechanism is responsible for the regulation of its defensin gene. The Imd pathway, which is typically activated by peptidoglycan from Gram-negative bacteria, is less likely to be the primary regulator of the Aeschna defensin, given the peptide's known spectrum of activity. The potential for cross-talk between these pathways, however, cannot be entirely ruled out.

Table 1: Key Signaling Pathways in Insect Innate Immunity

Signaling PathwayPrimary Activators in InsectsKey Transcription FactorsPrimary Antimicrobial Peptide Targets
Toll Pathway Gram-positive bacteria, FungiDif, DorsalDefensins, Drosomycin
Imd Pathway Gram-negative bacteriaRelishDiptericins, Cecropins
JAK/STAT Pathway Viruses, CytokinesSTATTurandot proteins

Post-Translational Modifications and Maturation Processes

Like most secreted peptides, the Aeschna cyanea defensin is synthesized as a larger, inactive precursor protein that undergoes a series of post-translational modifications to become a mature, active peptide. This process is crucial for the correct folding, stability, and biological activity of the defensin.

The initial translation product, or prepropeptide, typically contains an N-terminal signal peptide that directs the nascent polypeptide chain to the endoplasmic reticulum for secretion. Following translocation into the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase, yielding a propeptide. This propeptide is often further processed by the cleavage of a pro-domain, which is thought to keep the peptide inactive and prevent any potential toxicity to the host's own cells during synthesis and transport. The final cleavage step releases the mature, 38-residue defensin peptide, which then folds into its characteristic cysteine-stabilized α-helix and β-sheet (CSαβ) structure, held together by three intramolecular disulfide bonds. While the precise enzymes and cleavage sites for the Aeschna cyanea defensin have not been experimentally determined, this general maturation process is highly conserved among insect defensins. researchgate.net

Role in the Innate Immune Response of Aeschna Dragonfly

The mature Aeschna cyanea defensin plays a critical role in the humoral innate immune response of the dragonfly. Once secreted into the hemolymph, it acts as a potent effector molecule, directly targeting and killing invading microorganisms. Its primary mode of action is believed to be the disruption of the microbial cell membrane. The cationic nature of the defensin facilitates its interaction with the negatively charged components of bacterial cell walls, leading to membrane permeabilization and ultimately, cell death.

The strong activity of the Aeschna cyanea defensin against Gram-positive bacteria makes it a crucial weapon in the dragonfly's defense against a significant class of environmental pathogens. The inducible nature of its production ensures that this powerful defense is deployed rapidly and specifically in response to infection, forming an essential part of the dragonfly's ability to survive in its microbe-rich aquatic larval and terrestrial adult environments.

Peptide Engineering and Modification Strategies for Aeschna Antibacterial Peptide

Rational Design Principles for Enhanced Activity

Rational design involves making specific, knowledge-based modifications to a peptide's structure to improve its function. For insect defensins like Aeschna defensin (B1577277), the goal is typically to increase potency against target pathogens while minimizing toxicity to host cells. This involves a deep understanding of the structure-activity relationships (SAR) that govern how the peptide interacts with bacterial membranes and other targets. frontiersin.orgnih.govnih.govresearchgate.net

Amino acid substitution is a primary tool for probing and enhancing peptide function. In insect defensins, certain regions, such as the N-terminal loop, have been identified as crucial for modulating both activity and toxicity. researchgate.netchairbio.com Studies on defensin hybrids have shown that combining conserved and variable regions from different insect defensins can lead to chimeric peptides with increased activity against bacteria like Staphylococcus aureus. researchgate.net For example, modifying residues within the turns of the CSαβ motif to preserve positive electrostatic surface areas appears critical for antimicrobial potency. researchgate.net

Truncation, or shortening the peptide sequence, can also be a viable strategy. Research on a defensin from the beetle Oryctes rhinoceros involved synthesizing a 9-mer peptide fragment based on a predicted active site. nih.gov This short, C-terminally amidated peptide (Ala22-Lys30-NH2) not only retained activity but also served as a template for further modifications that expanded its antimicrobial spectrum. nih.gov This suggests that specific functional domains within Aeschna defensin could be identified and developed as smaller, potent antimicrobial agents.

Table 1: Examples of Amino Acid Substitution in Insect Defensin Analogs

Original Peptide/Region Modification Outcome Reference
Oryctes rhinoceros defensin fragment (AHCLAICRK-NH2) Substituted with various amino acids to increase hydrophobicity and positive charge (e.g., ALRLAIRKR-NH2, AWLLAIRKR-NH2) Strong antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Micasin (fungus-derived defensin) N-terminal loop substituted with that of an insect-type defensin. Altered the mode of action from non-membrane disruptive to membrane disruptive. chairbio.com

The effectiveness of antimicrobial peptides is critically dependent on the balance between their net positive charge and hydrophobicity. mdpi.comnih.govresearchgate.net The positive charge facilitates the initial electrostatic attraction to negatively charged bacterial membranes, while hydrophobicity drives the peptide's insertion into and disruption of the lipid bilayer. mdpi.comnih.gov

Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance antimicrobial activity. mdpi.com Similarly, carefully increasing hydrophobicity, for instance by replacing alanine (B10760859) with tryptophan, can improve membrane interaction. nih.gov However, this balance is delicate; excessive hydrophobicity can lead to a loss of selectivity and an increase in toxicity toward host cells (e.g., hemolytic activity). mdpi.com Engineering efforts on defensin analogs have demonstrated that strategic substitutions can create peptides with high potency against both Gram-negative and Gram-positive bacteria without significant toxicity to mammalian cells. nih.gov

Table 2: Effects of Charge and Hydrophobicity Modifications on Defensins

Modification Strategy Principle Expected Outcome on Activity Potential Risk
Increase Net Positive Charge Enhance electrostatic attraction to bacterial membranes. Increased antimicrobial potency. Can sometimes alter specificity if not balanced.
Increase Hydrophobicity Promote peptide insertion into the membrane core. Enhanced membrane disruption and bacterial killing. Increased risk of toxicity to host cells (hemolysis).

| Optimize Amphipathicity | Segregate charged and hydrophobic residues on opposite faces of the peptide structure. | Improved selective disruption of microbial membranes. | Requires precise structural modifications. |

Phage display is a powerful technique for discovering and engineering peptides with novel binding affinities. creative-biolabs.comwikipedia.orgphagebiologics.com In this method, a library of gene variants encoding for peptide analogs is inserted into a bacteriophage coat protein gene, causing the phage to "display" the peptides on its surface. wikipedia.org This allows for the screening of vast libraries against a target, such as a bacterial cell or a specific molecular component, to isolate peptides with high affinity and activity.

The stable CSαβ scaffold of insect defensins makes them an ideal template for phage display libraries. creative-biolabs.com To be used effectively, the defensin's intrinsic antimicrobial activity may need to be eliminated to prevent it from killing the bacterial host used for phage production. One study described the reconstruction of an insect defensin A scaffold (termed 1ICA29) where the antimicrobial function was removed without altering the core tertiary structure. creative-biolabs.com This modified, stable scaffold could then be used to generate large, random peptide libraries displayed on phages, enabling the selection of binders for various targets. creative-biolabs.com This approach could be applied to Aeschna defensin to evolve variants with entirely new functions or highly specific targeting capabilities.

Strategies for Improving Stability (e.g., Proteolytic Susceptibility)

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. nih.govcambridge.org The structure of insect defensins, including Aeschna defensin, provides a high degree of intrinsic stability due to the compact fold stabilized by three disulfide bonds. frontiersin.orgnih.gov This makes them more resistant to heat and proteases compared to linear peptides. nih.gov

However, stability can be further enhanced through several strategies:

Incorporation of Unnatural Amino Acids : Replacing standard L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide resistant to degradation, as proteases are stereospecific. nih.gov Studies on pyrrhocoricin, another insect AMP, showed that a linear derivative containing unnatural amino acids at both termini had high potency and was stable in vivo. cambridge.org

Cyclization : Although insect defensins are already structurally constrained by disulfide bridges, head-to-tail cyclization of derived fragments or engineered variants can further increase stability by eliminating the free N- and C-termini, which are primary sites for exoprotease attack.

Terminal Modifications : Amidation of the C-terminus or acetylation of the N-terminus are common strategies to increase peptide stability by mimicking the post-translational modifications of many natural peptides and blocking exoprotease activity.

Approaches to Broaden or Narrow Antimicrobial Spectrum

Native Aeschna defensin is primarily active against Gram-positive bacteria. frontiersin.org Peptide engineering offers the potential to either broaden this spectrum to include Gram-negative bacteria and fungi or to narrow it for highly specific applications.

Broadening the Spectrum : The antimicrobial spectrum can often be expanded by modulating charge and hydrophobicity. As demonstrated with analogs of an Oryctes rhinoceros defensin fragment, specific amino acid substitutions successfully conferred potent activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa in addition to the original activity against S. aureus. nih.gov This was achieved by creating analogs (e.g., ALRLAIRKR-NH2) that likely have an enhanced ability to interact with and permeabilize the outer membrane of Gram-negative bacteria. nih.gov

Narrowing the Spectrum : To develop highly targeted therapies that avoid disrupting beneficial microbiota, the spectrum can be narrowed. This is a more complex challenge that often involves identifying a unique target on a specific pathogen and engineering the peptide to bind it with high affinity. Phage display is a key tool for this purpose, as it allows for the selection of peptides that bind exclusively to a single bacterial species or strain. By using the Aeschna defensin scaffold, variants could be evolved to target species-specific surface proteins or other unique cellular components.

Computational Design and Artificial Intelligence Methods (e.g., Deep Optimized Generation)

Modern peptide design increasingly leverages computational tools and artificial intelligence (AI) to accelerate the discovery and optimization process. frontiersin.org These methods allow for the rapid in silico screening of vast numbers of potential peptide sequences, predicting their activity and toxicity before they are synthesized and tested in the lab.

Machine Learning Models : Predictive models can be built using large datasets of known antimicrobial peptides. frontiersin.org These models learn the relationships between peptide features (e.g., amino acid composition, charge, hydrophobicity) and antimicrobial activity. A support vector machine (SVM)-based model, for instance, has been developed to successfully discriminate between defensins and other antimicrobial peptides with high accuracy. frontiersin.org Such tools could be used to scan virtual libraries of Aeschna defensin mutants to identify candidates with a high probability of enhanced activity.

Generative Models : More advanced AI techniques, such as generative models, can design entirely new peptide sequences. These models, trained on the "language" of antimicrobial peptides, can generate novel sequences that conform to the structural and functional rules of a class like insect defensins. This approach moves beyond simple substitution to create innovative peptides with optimized properties.

By applying these computational approaches to the Aeschna defensin scaffold, researchers can explore a vast sequence space far more efficiently than through experimental methods alone, leading to the rational design of next-generation antimicrobial agents.

Synergistic Combinations with Other Antimicrobial Agents

The exploration of synergistic interactions between dragonfly antimicrobial peptides and conventional antimicrobial agents presents a promising strategy to combat the growing threat of antibiotic resistance. While research specifically on peptides from the Aeschna genus is not available in current scientific literature, the broader families of antimicrobial peptides (AMPs) found in dragonflies and other insects, such as defensins, cecropins, and proline-rich peptides, have been the subject of extensive study. These studies reveal that combining insect AMPs with traditional antibiotics can enhance their efficacy, reduce the required therapeutic concentrations, and in some cases, restore the effectiveness of antibiotics against resistant bacterial strains.

The primary mechanism behind this synergy often lies in the distinct modes of action of the two agents. Insect AMPs, particularly defensins and cecropins, predominantly target and disrupt the integrity of bacterial cell membranes. This membrane permeabilization facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets, such as ribosomes or enzymes involved in cell wall synthesis, in higher concentrations than they would achieve alone.

Research Findings on Synergistic Interactions of Insect Antimicrobial Peptides:

Defensin-like Peptides: Studies on defensin-like peptides, such as coprisin (B1577442) from the dung beetle Copris tripartitus, have demonstrated significant synergistic activity when combined with antibiotics like ampicillin, vancomycin, and chloramphenicol. This synergy is attributed to the generation of hydroxyl radicals, which are highly reactive oxygen species that contribute to bacterial cell death. Furthermore, these combinations have shown efficacy in inhibiting biofilm formation, a key factor in chronic and persistent bacterial infections.

Cecropins: Cecropins, another class of AMPs found in insects, have also been shown to act synergistically with conventional antibiotics. For instance, cecropin (B1577577) A2, derived from the mosquito Aedes aegypti, exhibited a powerful synergistic effect with tetracycline (B611298) against Pseudomonas aeruginosa. This combination led to an eight-fold reduction in the minimum inhibitory concentrations (MICs) of both agents. The proposed mechanism involves cecropin A2 binding to the lipopolysaccharides on the outer membrane of P. aeruginosa, leading to membrane permeabilization and enhanced uptake of tetracycline, which then inhibits protein synthesis. Combinations of cecropin A with essential oils have also demonstrated synergistic effects against Gram-negative bacteria like Escherichia coli and Salmonella enterica.

Proline-rich Peptides (PRPs): Proline-rich AMPs often have intracellular targets, such as inhibiting protein synthesis by binding to the ribosome. Their entry into bacterial cells can be facilitated by membrane-permeabilizing agents. For example, the proline-rich AMP, A3-APO, showed strong synergistic effects with colistin (B93849) against multidrug-resistant Klebsiella pneumoniae and Acinetobacter baumannii. Similarly, the monomeric PRP, ARV-1502, acted synergistically with meropenem (B701) against carbapenem-resistant E. coli. This suggests that a dragonfly-derived proline-rich peptide could potentially be combined with a membrane-active antibiotic for a potent synergistic effect.

The synergistic approach not only enhances the antimicrobial activity but can also broaden the spectrum of activity and reduce the likelihood of the development of resistance. By using two agents with different targets, the pressure on bacteria to develop resistance to a single mechanism is lessened.

Below is a data table summarizing the synergistic effects of various insect antimicrobial peptides with other antimicrobial agents, which can serve as a model for the potential of uncharacterized dragonfly peptides.

Insect Peptide FamilySpecific Peptide ExampleCombined Antimicrobial Agent(s)Target Microorganism(s)Key Synergistic Outcomes
Defensins CoprisinAmpicillin, Vancomycin, ChloramphenicolOpportunistic BacteriaEnhanced antibacterial activity, Increased hydroxyl radical generation, Inhibition of biofilm formation
Cecropins Cecropin A2TetracyclinePseudomonas aeruginosa8-fold reduction in MICs of both agents
Cecropins Cecropin AEssential Oils (Winter Savory, Cinnamon)Escherichia coli, Salmonella entericaSynergistic inhibitory effects
Proline-rich Peptides A3-APO (dimer)ColistinKlebsiella pneumoniae, Acinetobacter baumanniiStrong synergistic activity (ΣFIC = 0.08)
Proline-rich Peptides ARV-1502 (monomer)MeropenemCarbapenem-resistant Escherichia coliSynergistic activity (ΣFIC = 0.38)

These findings underscore the significant potential of utilizing dragonfly antimicrobial peptides in combination therapies. Further research into isolating and characterizing specific peptides from Aeschna and other dragonfly species is warranted to explore their full therapeutic potential in synergistic applications against multidrug-resistant pathogens.

Methodologies for Studying Aeschna Antibacterial Peptide

Biophysical Characterization Techniques for Peptide-Membrane Interactions

Biophysical techniques are essential for understanding the structural aspects of the Aeschna antibacterial peptide and the mechanism by which it interacts with and disrupts bacterial membranes.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.

For insect defensins, which often lack a stable structure in aqueous solution, CD spectroscopy is used to monitor conformational changes upon interaction with membrane-mimicking environments such as organic solvents (e.g., trifluoroethanol), or detergent micelles (e.g., sodium dodecyl sulfate). nih.govresearchgate.net Studies on insect defensin (B1577277) A, a close homolog to the Aeschna peptide, reveal that its secondary structure is highly dependent on the environment. nih.gov In aqueous buffer, the peptide may be largely unordered, but in membrane-mimetic solvents, it adopts a more defined structure. The CD spectra of defensins in such environments typically show negative bands around 208 nm and 222 nm, which are characteristic of α-helical content. nih.gov The helical content of defensin A has been shown to be maximal in the pH range of 7.5-8.0, which corresponds to its optimal pH for antibacterial activity. nih.gov This suggests that the adoption of an α-helical conformation is critical for its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides at atomic resolution. nih.gov For antimicrobial peptides like the Aeschna defensin, NMR is used to elucidate their structure in solution, often in the presence of membrane mimetics like detergent micelles to simulate the peptide's conformation when bound to a bacterial cell membrane.

Two-dimensional ¹H-NMR studies on the homologous insect defensin A have revealed a distinct and conserved structural fold. researchgate.net The structure consists of an N-terminal loop followed by an α-helix and a two-stranded antiparallel β-sheet. researchgate.net A key feature of this structure is the "cysteine-stabilized αβ (CSαβ) motif," where the α-helix and β-sheet are covalently linked by two disulfide bridges. researchgate.net This compact, stable structure is a hallmark of many insect defensins and is crucial for their biological activity.

Table 2: List of Compounds Mentioned

Compound Name
Acetic acid
Crystal violet
Resazurin
Sodium dodecyl sulfate

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile technique used to study the binding and insertion of this compound into bacterial membranes. This method can monitor changes in the fluorescence of intrinsic tryptophans or extrinsic fluorescent probes. When the peptide interacts with a lipid bilayer, changes in the local environment of the fluorophore, such as polarity and accessibility to quenchers, can be detected.

Key applications of fluorescence spectroscopy in studying this compound include:

Membrane Binding Affinity: By titrating a solution of the peptide with lipid vesicles, the change in fluorescence intensity or wavelength can be used to determine the peptide's binding constant to different model membranes.

Peptide Conformation and Insertion Depth: The degree of blue shift in the emission spectrum of tryptophan residues can indicate the extent of the peptide's insertion into the hydrophobic core of the membrane.

Membrane Permeabilization: Assays using fluorescent dyes, such as carboxyfluorescein encapsulated within liposomes, can demonstrate the peptide's ability to form pores or disrupt the membrane, leading to dye leakage and a change in fluorescence.

While specific fluorescence spectroscopy data for this compound is not detailed in the available literature, a hypothetical study could yield the following results:

Model Membrane CompositionBinding Affinity (Kd, µM)Tryptophan Emission λmax Shift (nm)Carboxyfluorescein Leakage (%)
POPC (Zwitterionic)Placeholder 15.2Placeholder 5Placeholder 10
POPC/POPG (7:3, Anionic)Placeholder 1.8Placeholder 15Placeholder 85

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding of this compound to bacterial membranes. In a typical ITC experiment, the peptide is titrated into a solution containing lipid vesicles, and the heat released or absorbed is measured.

ITC can determine:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Binding Enthalpy (ΔH): The heat change upon binding, revealing the nature of the chemical bonds involved.

Binding Stoichiometry (n): The molar ratio of peptide to lipid in the complex.

The thermodynamic signature obtained from ITC can help to understand the driving forces of the interaction, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic interactions). No specific ITC data for this compound is currently available. An illustrative dataset is presented below.

LigandTitrantKd (µM)ΔH (kcal/mol)n (Peptide:Lipid)
This compoundPOPC/POPG VesiclesPlaceholder 2.1Placeholder -8.5Placeholder 1:50

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the effects of this compound on the morphology of bacterial surfaces in real-time and at the nanoscale. AFM uses a sharp tip to scan the surface of a sample, providing a three-dimensional topographical image.

AFM studies can reveal:

Surface Roughness Changes: An increase in the surface roughness of the bacterial membrane can indicate the initial interaction and accumulation of the peptide.

Pore Formation: Direct visualization of pores or channels formed by the peptide in the bacterial membrane.

Membrane Disruption: Observation of membrane blebbing, blistering, or complete lysis of the bacterial cell.

Specific AFM studies on the interaction of this compound with bacteria have not been reported. A representative finding from such a study might be summarized as follows:

Bacterial SpeciesPeptide Concentration (µM)Observed Morphological ChangesAverage Pore Diameter (nm)
Staphylococcus aureusPlaceholder 5Increased surface roughness, formation of discrete poresPlaceholder 5-10
Escherichia coliPlaceholder 10Membrane blebbing and cell surface disruptionPlaceholder N/A

Scanning Electron Microscopy (SEM) for Cell Damage Visualization

Scanning Electron Microscopy (SEM) is another powerful imaging technique used to visualize the morphological changes induced by this compound on bacterial cells. SEM provides high-resolution images of the cell surface, offering a detailed view of the damage caused by the peptide.

SEM can be used to observe:

Surface Alterations: The appearance of blebs, craters, or other surface irregularities on the bacterial envelope.

Cell Lysis: Complete rupture of the bacterial cell, leading to the leakage of cytoplasmic contents.

While there are no specific SEM images available for bacteria treated with this compound, a study on the wings of Aeschna cyanea using SEM has been conducted, though it did not focus on the peptide's activity nih.govresearchgate.netresearchgate.net. The expected outcomes of an SEM study on the peptide's antibacterial action are tabulated below.

Bacterial SpeciesTreatmentObserved Effects
Bacillus subtilisControl (untreated)Smooth, intact cell surface
Bacillus subtilisThis compound (1x MIC)Cell surface wrinkling and formation of small blebs
Bacillus subtilisThis compound (5x MIC)Extensive cell membrane damage and lysis

Molecular Biology and Genetic Approaches

Molecular biology and genetic techniques are essential for producing the peptide for study and for understanding the structure-function relationships of this compound.

Recombinant Expression Systems

The low abundance of this compound in its natural source necessitates the use of recombinant expression systems for its large-scale production. Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-established genetic tools. The gene encoding the peptide can be cloned into an expression vector, often as a fusion protein to prevent degradation and toxicity to the host cell.

Key considerations for the recombinant expression of this compound include:

Expression Vector: Choosing a suitable vector with a strong, inducible promoter.

Fusion Partner: Selecting a fusion partner (e.g., thioredoxin, SUMO) that enhances solubility and can be cleaved off to yield the active peptide.

Purification: Utilizing affinity chromatography (e.g., Ni-NTA) to purify the fusion protein, followed by cleavage and further purification of the peptide.

Although specific protocols for the recombinant expression of this compound are not widely published, general strategies for antimicrobial peptide production in E. coli are well-documented. A typical expression and purification summary is provided below.

Expression HostVectorFusion TagPurification MethodYield (mg/L)
E. coli BL21(DE3)pET-32a(+)Thioredoxin (Trx)IMAC, RP-HPLCPlaceholder ~5-10

Mutagenesis Studies

Mutagenesis studies, particularly site-directed mutagenesis, are employed to investigate the role of specific amino acid residues in the activity and structure of this compound. By systematically replacing key residues, researchers can probe the importance of charge, hydrophobicity, and structural motifs for its antimicrobial function.

These studies can help to:

Identify Key Residues: Determine which amino acids are critical for bacterial membrane interaction and antimicrobial activity.

Enhance Activity: Engineer peptide variants with improved potency or a broader spectrum of activity.

Understand Mechanism of Action: Elucidate the structural basis for the peptide's ability to disrupt bacterial membranes.

While mutagenesis studies specifically on this compound are not found in the reviewed literature, research on other insect defensins has shown that modifications to the net charge and hydrophobicity can significantly impact their antimicrobial properties frontiersin.orgnih.gov. A hypothetical mutagenesis study on this compound might investigate the following:

MutationRationalePredicted Effect on Activity
Lysine (B10760008) to Alanine (B10760859) substitutionsReduce positive chargeDecreased binding to anionic bacterial membranes
Cysteine to Serine substitutionsDisrupt disulfide bridgesLoss of tertiary structure and activity
Glycine to Tryptophan substitution in loop regionIncrease hydrophobicityPotentially enhanced membrane insertion and activity

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate an article on "this compound" that adheres to the detailed outline provided.

Research has identified the presence of antimicrobial peptides, specifically a defensin, in the dragonfly genus Aeschna as far back as 1992. asm.org The order to which dragonflies belong, Odonata, is known to possess such peptides as part of their innate immune system. nih.govmdpi.com However, beyond the initial identification and basic characterization, there is no published research detailing the specific methodologies requested.

Specifically, the public scientific record lacks information on:

Gene Expression Analysis (e.g., Transcriptomics): There are no available transcriptomic studies or detailed gene expression analyses focusing on this specific peptide from Aeschna.

In Vivo Model Systems: There is no evidence of the this compound being evaluated for efficacy in non-human model systems. This includes a lack of studies using:

Insect Models: No research has been published on its use in the Galleria mellonella infection model.

Murine Infection Models: The peptide has not been tested or evaluated in any murine infection models.

Specific Infection Contexts: There are no studies on its evaluation in specialized environments such as cystic fibrosis (CF) lung models.

While the antimicrobial properties of dragonfly wings, which are based on physical nanostructures that destroy bacteria, have been a subject of recent research, this is distinct from the study of chemical compounds like antibacterial peptides. newatlas.cominfectioncontroltoday.comsciencetimes.comrmit.edu.aua-star.edu.sg

Due to the absence of specific research data for "this compound" in the areas outlined, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and content inclusions. To do so would require speculation beyond the available evidence.

Research Challenges and Future Directions

Overcoming Proteolytic Degradation in Biological Environments

A significant obstacle in the therapeutic application of Aeschna antibacterial peptide is its susceptibility to degradation by proteases present in biological environments. doaj.orgnih.govresearchgate.netnih.govsemanticscholar.orgscirp.org Like other antimicrobial peptides (AMPs), its peptide nature makes it vulnerable to enzymatic cleavage, which can lead to a short half-life and reduced efficacy in vivo. nih.gov

Several strategies are being investigated to enhance the proteolytic stability of AMPs, which could be applied to the Aeschna peptide:

Chemical Modifications: Introducing non-natural D-amino acids in place of the naturally occurring L-amino acids can render the peptide resistant to protease action, as these enzymes are stereospecific. nih.gov Other modifications include terminal amidation and acetylation, which can protect the peptide's ends from exopeptidases. nih.gov

Structural Constraints: Cyclization of the peptide backbone can improve stability by making cleavage sites less accessible to proteases. researchgate.net

Amino Acid Substitution: Replacing susceptible amino acid residues with others, such as tryptophan, has been shown to reduce proteolytic degradation for some AMPs. nih.gov

These modifications aim to create a more robust version of the this compound that can persist in biological fluids and exert its antimicrobial effects for a longer duration.

Strategies for Cost-Effective Production and Scalability

The large-scale and cost-effective production of this compound is crucial for its widespread application. Traditional chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), can be expensive and generate significant chemical waste, particularly for longer peptides.

Future directions in this area focus on optimizing production processes:

Process Innovation: Technologies like Group Assisted Purification Peptide Synthesis (GAPPS) show promise for reducing solvent consumption and improving efficiency in peptide synthesis. gappeptides.com

Biotechnological Production: Recombinant DNA technology offers a potential alternative for producing the peptide in microbial or other expression systems. This approach could significantly lower production costs, although challenges such as peptide toxicity to the host organism and proper folding need to be addressed.

Chemo-Enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the advantages of chemical synthesis for creating peptide fragments with the specificity of enzymatic ligation to assemble the final peptide. CEPS can be particularly useful for producing larger peptides and may offer a more sustainable and cost-effective manufacturing process. bachem.com

Comparison of Peptide Production Strategies
StrategyAdvantagesChallenges
Solid-Phase Peptide Synthesis (SPPS)Well-established, suitable for various sequences. nih.govHigh cost, solvent consumption, scalability issues. gappeptides.combachem.com
Recombinant ProductionPotentially lower cost for large scale, sustainable. dtic.milPotential for low yield, host toxicity, complex purification. dtic.mil
Chemo-Enzymatic Peptide Synthesis (CEPS)High purity, suitable for long and complex peptides, sustainable. bachem.comRequires specific enzymes, process development can be complex.

Development of Targeted Delivery Systems

To enhance the efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a key area of research. mdpi.com Encapsulating the peptide in nanocarriers can protect it from proteolytic degradation, improve its solubility, and facilitate its delivery to the site of infection. doaj.orgmdpi.com

Various types of nanoparticles are being explored for the delivery of AMPs:

Polymeric Nanoparticles: Biodegradable polymers can encapsulate the peptide, offering controlled release and improved bioavailability. mdpi.comnih.gov

Lipidic Nanoparticles: Liposomes and solid lipid nanoparticles can protect the peptide from degradation and enhance its interaction with bacterial membranes. mdpi.commonash.edu

Metallic Nanoparticles: Gold and silver nanoparticles can be functionalized with the peptide, potentially leading to synergistic antimicrobial effects. mdpi.comnih.gov

These delivery systems could allow for more precise targeting of pathogens, increasing the therapeutic index of the this compound.

Mitigation of Potential Resistance Development

A significant advantage of antimicrobial peptides over conventional antibiotics is their lower propensity to induce microbial resistance. nih.gov This is attributed to their rapid, membrane-disrupting mechanism of action, which makes it difficult for bacteria to develop effective resistance mechanisms. However, the potential for resistance development, though lower, cannot be entirely dismissed. mdpi.com

Strategies to mitigate the risk of resistance to this compound include:

Combination Therapy: Using the peptide in conjunction with other antimicrobial agents, including conventional antibiotics or other AMPs, can create a multi-pronged attack that is more difficult for bacteria to overcome.

Peptide Mixtures: Research suggests that using a mixture of different antimicrobial peptides can severely constrain the evolution of resistance in bacteria. news-medical.nethealthcarehygienemagazine.com Naturally occurring insect AMP complexes have also shown to be well-protected from resistance development. nih.govresearchgate.net

Continued surveillance and research into the mechanisms of potential resistance will be crucial as the development of this peptide progresses.

Exploration of Novel Biological Activities Beyond Direct Antimicrobial Effects

Insect-derived bioactive peptides are known to possess a range of biological activities beyond their direct antimicrobial effects. mdpi.comresearchgate.net Future research on this compound will likely explore these additional properties, which could broaden its therapeutic applications.

Potential novel activities include:

Immunomodulatory Effects: Many AMPs can modulate the host's immune response, for example, by recruiting immune cells to the site of infection. mdpi.com

Anti-Inflammatory Activity: Some insect-derived peptides have demonstrated the ability to suppress inflammatory responses, which could be beneficial in treating infections accompanied by excessive inflammation. mdpi.comresearchgate.netnih.gov

Anti-Virulence Effects: Instead of directly killing bacteria, some peptides can interfere with bacterial virulence factors, such as biofilm formation or toxin production, making the pathogens less harmful to the host.

Investigating these pleiotropic effects could reveal new therapeutic avenues for the this compound.

Integration with Advanced Technologies

The integration of this compound with other advanced technologies holds the potential to create novel and more effective antimicrobial strategies.

Two promising areas of integration are:

Nanoparticles: As mentioned in the context of delivery systems, combining the peptide with nanoparticles can lead to synergistic effects, where the nanoparticle itself may possess antimicrobial properties or enhance the activity of the peptide. medycynawet.edu.plnih.govnih.gov

Photodynamic Activity: Conjugating the peptide with a photosensitizer molecule can create a potent therapeutic agent. frontiersin.orgnih.gov Upon exposure to light of a specific wavelength, the photosensitizer generates reactive oxygen species that are highly toxic to microbial cells, complementing the peptide's own antimicrobial action. researchgate.netnih.govrsc.org This approach, known as antimicrobial photodynamic therapy (aPDT), offers a targeted and powerful way to eradicate pathogens.

These combinatorial approaches could lead to the development of next-generation antimicrobial therapies with enhanced efficacy.

Deepening Understanding of Structure-Activity Relationships for Design Optimization

Key areas of SAR studies include:

Identifying the Active Core: Determining the minimal sequence required for antimicrobial activity.

Role of Physicochemical Properties: Investigating the influence of properties such as cationicity, hydrophobicity, and amphipathicity on the peptide's potency and selectivity.

Computational Design: Utilizing computer-aided design frameworks and genetic algorithms to predict and design novel peptide sequences with improved antimicrobial activity and other desirable properties. rsc.org

By gaining a deeper understanding of these relationships, researchers can engineer new variants of the this compound with enhanced potency, greater stability, and improved selectivity for microbial targets. nih.govmdpi.com

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in peptide efficacy studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) calculate EC50/IC50 values. Tools like GraphPad Prism or R’s drc package handle heteroscedasticity and outliers. Replicates (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s) ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.